3-Propylidènepyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

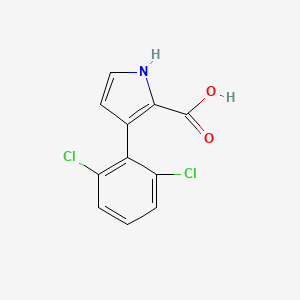

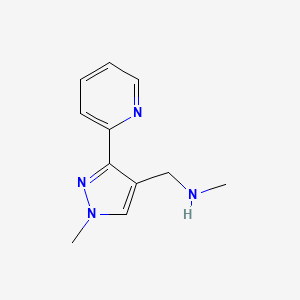

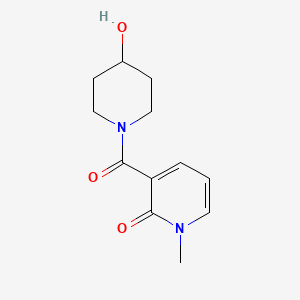

3-Propylidenepyrrolidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Propylidenepyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Propylidenepyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylidenepyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le cycle pyrrolidine, qui fait partie de la 3-Propylidènepyrrolidine, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planarité du cycle .

Développement d'antibactériens

Les pyrrolidine-2,3-diones, qui peuvent être dérivées de la this compound, ont été identifiées comme des inhibiteurs potentiels de PBP3, une protéine de liaison à la pénicilline de Pseudomonas aeruginosa . Cette découverte offre des possibilités pour cibler les souches bactériennes multirésistantes .

Chimie verte

L'application de la synthèse organique assistée par micro-ondes (MAOS) pour la synthèse des pyrrolidines, y compris la this compound, a eu un impact important, permettant d'augmenter l'efficacité de la synthèse et de soutenir la nouvelle ère de la chimie verte .

Diversité structurelle dans la conception de médicaments

Les systèmes cycliques saturés hétéroatomiques comme la pyrrolidine offrent une plus grande chance de générer une diversité structurelle dans la conception de médicaments . Ceci est particulièrement important dans le développement de médicaments cliniquement actifs, qui reposent de plus en plus sur l'utilisation d'échafaudages hétérocycliques .

5. Influence des facteurs stériques sur l'activité biologique La stéréogénicité des carbones du cycle pyrrolidine met en évidence comment les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments . Ceci est dû au mode de liaison différent aux protéines énantiosélectives .

Exploration de l'espace pharmacophore

L'hybridation sp3 du cycle pyrrolidine améliore la possibilité d'explorer efficacement l'espace pharmacophore . Ceci est un aspect crucial dans le domaine de la découverte de médicaments, où l'identification des pharmacophores (les caractéristiques d'une molécule qui sont nécessaires à son activité biologique) est une étape importante .

Mécanisme D'action

- However, we can explore related pyrrolidine compounds to gain insights. Pyrrolidine derivatives have been studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects .

Target of Action

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development . 🌟

Analyse Biochimique

Biochemical Properties

3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Propylidenepyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3-Propylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Propylidenepyrrolidine can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-Propylidenepyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Propylidenepyrrolidine to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, 3-Propylidenepyrrolidine can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Propylidenepyrrolidine can change over time. Studies have shown that the stability and degradation of 3-Propylidenepyrrolidine can influence its long-term effects on cellular function . For example, prolonged exposure to 3-Propylidenepyrrolidine can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of 3-Propylidenepyrrolidine can also have biological activity, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of 3-Propylidenepyrrolidine vary with different dosages in animal models. At low doses, 3-Propylidenepyrrolidine may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for 3-Propylidenepyrrolidine to exert its biological effects .

Metabolic Pathways

3-Propylidenepyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, 3-Propylidenepyrrolidine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Propylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Propylidenepyrrolidine in different cellular compartments . For example, 3-Propylidenepyrrolidine may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 3-Propylidenepyrrolidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Propylidenepyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Propriétés

Numéro CAS |

1563461-47-1 |

|---|---|

Formule moléculaire |

C7H13N |

Poids moléculaire |

111.18 g/mol |

Nom IUPAC |

(3E)-3-propylidenepyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+ |

Clé InChI |

ZSIXFAYVZOLAHC-XVNBXDOJSA-N |

SMILES isomérique |

CC/C=C/1\CCNC1 |

SMILES |

CCC=C1CCNC1 |

SMILES canonique |

CCC=C1CCNC1 |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)

![{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol](/img/structure/B1470477.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)